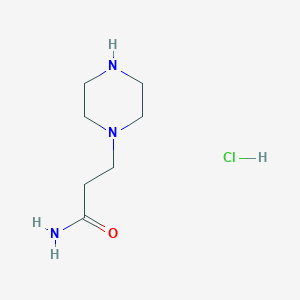

3-Piperazin-1-ylpropanamide hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-piperazin-1-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZVBNFIHIEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-36-9, 90048-60-5 | |

| Record name | 1-Piperazinepropanamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperazin-1-ylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure and molecular weight of 3-Piperazin-1-ylpropanamide hydrochloride

Executive Summary

3-Piperazin-1-ylpropanamide hydrochloride (CAS: 90048-60-5 for 2HCl; 5815-70-3 for free base) is a critical aliphatic nitrogen heterocycle used primarily as a bifunctional building block in medicinal chemistry.[1][2] Characterized by a piperazine ring mono-substituted with a propanamide chain, it serves as a versatile linker in the synthesis of kinase inhibitors (e.g., ALK5 inhibitors), GPCR ligands (dopamine/serotonin modulators), and peptidomimetics.

This guide provides a definitive technical analysis of its physiochemical properties, a validated synthesis route via aza-Michael addition, and analytical standards for quality assurance.

Chemical Identity & Physiochemical Properties[3][4][5]

The compound exists predominantly as a mono- or dihydrochloride salt to enhance stability and water solubility, as the free base is prone to hygroscopicity and oxidation.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-(Piperazin-1-yl)propanamide hydrochloride |

| Common Name | 1-Piperazinepropanamide HCl |

| CAS Number | 90048-60-5 (Dihydrochloride) / Proprietary (Monohydrochloride) |

| Molecular Formula | |

| Molecular Weight | Free Base: 157.21 g/mol Mono-HCl: 193.67 g/mol Di-HCl: 230.14 g/mol |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Diethyl Ether, Hexane |

| pKa (Predicted) | ~9.8 (Piperazine NH), ~16.5 (Amide) |

| Appearance | White to off-white crystalline solid |

| SMILES | NC(=O)CCN1CCNCC1.Cl |

Synthesis & Production Methodology

Retrosynthetic Logic

The most robust route to 3-Piperazin-1-ylpropanamide is the aza-Michael addition of piperazine to acrylamide.

-

Challenge: Piperazine is a symmetrical diamine. Reacting with acrylamide can lead to the formation of the bis-substituted byproduct (N,N'-bis(2-carbamoylethyl)piperazine).

-

Solution: Use a large molar excess of piperazine (3:1 to 5:1 ratio) to statistically favor mono-addition, or employ a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection. The protocol below utilizes the excess reagent method for cost-efficiency and scalability.

Validated Synthesis Protocol

Reaction Scale: 10 mmol (Optimization required for >100g scale)

Reagents:

-

Piperazine (Anhydrous) [CAS: 110-85-0]

-

Acrylamide [CAS: 79-06-1]

-

Solvent: Isopropanol (IPA) or Ethanol

-

Acid Source: 4M HCl in Dioxane or Conc. HCl (aq)

Step-by-Step Workflow:

-

Preparation: Dissolve Piperazine (4.3 g, 50 mmol, 5.0 eq) in Isopropanol (30 mL) in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Cool the solution to 0–5°C using an ice bath. Dissolve Acrylamide (0.71 g, 10 mmol, 1.0 eq) in Isopropanol (10 mL) and add it dropwise to the piperazine solution over 30 minutes.

-

Note: The reaction is exothermic.[3] Controlled addition prevents thermal runaway and minimizes bis-addition.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS.[4]

-

Workup (Removal of Excess Piperazine):

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Resuspend the residue in a minimal amount of DCM or Chloroform.

-

Filter off any precipitated unreacted piperazine (if applicable) or perform a water/DCM extraction if the free base is desired first (Piperazine stays in water; product extracts into organic phase depending on pH, but often requires continuous extraction due to polarity).

-

Preferred Purification: Flash chromatography on silica gel (Eluent: DCM/MeOH/Triethylamine) to isolate the free base.

-

-

Salt Formation: Dissolve the purified free base oil in Ethanol (10 mL). Add 4M HCl in Dioxane (1.1 eq for Mono-HCl, 2.2 eq for Di-HCl) dropwise at 0°C.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Reaction Pathway Visualization

Figure 1: Synthetic pathway via Aza-Michael addition. High stoichiometry of piperazine is critical to prevent polymerization or bis-alkylation.

Analytical Characterization

To ensure the integrity of the compound for research use, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )

-

2.50 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (

-

2.65 ppm (t, 2H): Methylene protons adjacent to the piperazine nitrogen (

- 2.80–3.00 ppm (m, 4H): Piperazine ring protons adjacent to the alkyl chain.

- 3.10–3.30 ppm (m, 4H): Piperazine ring protons adjacent to the secondary amine (shifted downfield due to HCl salt effect).

Mass Spectrometry (ESI-MS)[5]

-

Mode: Positive Ion Mode (

) -

Expected Peak:

-

Impurity Check: Look for

(Bis-addition byproduct).

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm

: N-H stretching (Amide and Amine). -

1650–1690 cm

: C=O stretching (Primary Amide, strong band).

Applications in Drug Discovery[3][4]

Linker Chemistry & Scaffold Design

The 3-piperazin-1-ylpropanamide motif serves as a hydrophilic linker that improves the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic drugs.

-

Solubility Enhancement: The basic piperazine nitrogen (pKa ~9.8) is protonated at physiological pH, increasing aqueous solubility.

-

Target Engagement: Used in the synthesis of ALK5 (TGF-

Type I Receptor) inhibitors , where the amide acts as a hydrogen bond donor/acceptor in the solvent-exposed region of the ATP-binding pocket.

Precursor for Food Safety Standards

This compound is structurally related to 3-aminopropionamide (3-APA) , a transient intermediate in the formation of acrylamide in heat-processed foods.[5] It is used as a stable reference standard in analytical methods developing mitigation strategies for acrylamide generation in Maillard reactions.

Handling, Stability, and Safety

Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic.[6] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

-

Temperature: Refrigerator (

) for long-term storage. -

Stability: Stable in aqueous solution at acidic pH; susceptible to hydrolysis at high pH (>10) and elevated temperatures.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. 3-(1-Piperazinyl)propanamide hydrochloride Product Specification. Retrieved from .

-

PubChem. Compound Summary for CID 329821851: 3-Piperazin-1-ylpropanamide hydrochloride. National Library of Medicine. Retrieved from .

-

Lai, L. L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.[7] Synthesis, 2001(03), 361-363. Retrieved from .

-

Google Patents. US20240018122A1 - Pyridazinyl amino derivatives as ALK5 inhibitors. Retrieved from .

-

Food Standards Agency. Investigation of 3-APA in food and its relationship with acrylamide. Retrieved from .

Sources

- 1. 90048-60-5|3-(Piperazin-1-yl)propanamide dihydrochloride|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

- 4. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 5. food.gov.uk [food.gov.uk]

- 6. fishersci.com [fishersci.com]

- 7. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]

An In-depth Technical Guide to 3-Piperazin-1-ylpropanamide Derivatives in Medicinal Chemistry

Introduction: The Piperazine Scaffold as a Cornerstone in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its structural and physicochemical properties—conformational flexibility, tunable basicity, and the capacity to form multiple hydrogen bonds—make it a "privileged scaffold."[1][3] This means it can be adapted to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4] The dual nitrogen atoms allow for precise modulation of properties like solubility and bioavailability, which are critical for drug efficacy.[2][3]

This guide focuses on a specific, highly versatile subclass: 3-piperazin-1-ylpropanamide derivatives . This scaffold links a piperazine ring to an aromatic or aliphatic group via a propanamide linker. This arrangement has proven exceptionally fruitful, leading to the development of agents targeting a range of therapeutic areas, most notably in central nervous system (CNS) disorders, oncology, and infectious diseases.[1][5][6] We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, providing a technical foundation for researchers and drug development professionals.

Core Scaffold and Key Modification Points

The 3-piperazin-1-ylpropanamide scaffold offers three primary points for chemical modification, each profoundly influencing the resulting compound's pharmacological profile. Understanding these points is fundamental to rational drug design.

Figure 1: Key modification points on the core scaffold.

-

R1 (Amide Substituent): This is typically an aromatic or heteroaromatic ring. Modifications here directly impact target binding affinity and selectivity. The nature of the ring system and its substituents (e.g., electron-withdrawing or donating groups) fine-tunes interactions within the target's binding pocket.

-

R2 (Piperazine N4-Substituent): This position is crucial for modulating physicochemical properties such as solubility, lipophilicity, and the ability to cross the blood-brain barrier.[3] Substituents can range from simple alkyl groups to complex aromatic or heterocyclic moieties, often influencing off-target activities and metabolic stability.

-

Linker: While the propanamide linker is characteristic, its length and rigidity can be altered to optimize the spatial orientation of the R1 and R2 groups, ensuring an ideal fit with the biological target.

General Synthetic Strategies

The synthesis of 3-piperazin-1-ylpropanamide derivatives is typically achieved through a convergent approach, relying on robust and well-established chemical reactions. The most common strategy involves the formation of the amide bond as the final key step.

Workflow for Synthesis

Figure 2: Common synthetic routes to the target scaffold.

Experimental Protocol: Amide Coupling Route

This protocol describes a standard laboratory procedure for synthesizing a representative 3-piperazin-1-ylpropanamide derivative.

Objective: To synthesize N-(2,6-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Step 1: Synthesis of 1-(3-chloropropanoyl)-4-phenylpiperazine

-

Dissolve 1-phenylpiperazine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of the Final Compound

-

Dissolve the crude 1-(3-chloropropanoyl)-4-phenylpiperazine (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

-

Add 2,6-dimethylaniline (1.2 eq) and a base such as potassium carbonate (2.0 eq).

-

Add a catalytic amount of potassium iodide to facilitate the substitution reaction.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 3-piperazin-1-ylpropanamide scaffold is evident from its wide range of biological activities.[7] Below, we explore key therapeutic areas and the specific SAR insights that drive efficacy.

Central Nervous System (CNS) Agents

Piperazine derivatives are particularly prominent in CNS drug discovery, where they have been developed as antipsychotic, antidepressant, and anxiolytic agents.[5][8] The ability of the piperazine moiety to interact with monoamine neurotransmitter receptors (dopamine, serotonin) is central to their function.[4][5]

Targeting Dopamine and Serotonin Receptors:

Many antipsychotics and antidepressants function by modulating dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[9] For 3-piperazin-1-ylpropanamide derivatives, specific structural features are critical for this activity.

-

R1 Group: An aromatic group, such as a phenyl or benzisothiazole ring, is often required for potent receptor binding.

-

R2 Group: A bulky, lipophilic group, like another aryl or a long alkyl chain, often enhances affinity for dopamine receptors.

SAR Table: Antipsychotic Activity (D2/5-HT2A Receptor Antagonists)

| Compound ID | R1 Substituent | R2 Substituent | D2 Ki (nM) | 5-HT2A Ki (nM) |

| A-1 | 2,6-Dimethylphenyl | Phenyl | 45 | 20 |

| A-2 | 2-Methoxyphenyl | Phenyl | 80 | 35 |

| A-3 | 2,6-Dimethylphenyl | 4-Fluorophenyl | 25 | 12 |

| A-4 | 2,6-Dimethylphenyl | Cyclohexyl | 150 | 90 |

Data is representative and compiled for illustrative purposes.

From the table, we can deduce that electron-donating groups on the R1-phenyl ring (A-1 vs. A-2) and the introduction of an electron-withdrawing group on the R2-phenyl ring (A-3 vs. A-1) can enhance binding affinity. Replacing the R2-aryl group with an aliphatic one (A-4) generally reduces potency.

Anticancer Agents

The piperazine scaffold is a privileged structure in oncology, particularly in the design of kinase inhibitors.[3][6] Many kinase inhibitors target the ATP-binding pocket, and the piperazine moiety often serves as a key linker or solubilizing group.[3]

Targeting Tyrosine Kinases:

Derivatives of this scaffold have shown promise as inhibitors of receptor tyrosine kinases like EGFR, VEGFR, and PDGFR.

-

R1 Group: A substituted quinoline, quinazoline, or similar heterocyclic system is often employed to mimic the adenine region of ATP and form hydrogen bonds within the kinase hinge region.

-

R2 Group: This position is often used to enhance solubility and optimize pharmacokinetic properties. Small, polar groups can be beneficial.

Figure 3: Mechanism of competitive kinase inhibition.

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Piperazine derivatives have demonstrated notable antibacterial and antifungal activity.[10]

SAR Insights for Antibacterial Activity:

-

R1 Group: The presence of electron-withdrawing groups (e.g., halogens like Cl, Br) on an R1-aryl substituent often enhances antibacterial potency.[10]

-

R2 Group: Modifications at the N4 position can be used to tune the compound's spectrum of activity against different bacterial strains.

Future Perspectives and Conclusion

The 3-piperazin-1-ylpropanamide scaffold remains a highly attractive and versatile platform in medicinal chemistry. Its synthetic tractability and the clear structure-activity relationships that have been established for various targets make it a reliable starting point for new drug discovery campaigns.

Future research will likely focus on several key areas:

-

Hybrid Scaffolds: Combining the piperazine core with other pharmacologically active heterocycles to develop multi-target agents.[1]

-

CNS Delivery: Optimizing derivatives for improved blood-brain barrier penetration to more effectively treat neurological and psychiatric disorders.[1]

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). Journal of Agricultural and Food Chemistry - ACS Publications.

- The medicinal chemistry of piperazines: A review. Scilit.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.

- Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016, May 31). Taylor & Francis.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.

- An insight into the therapeutic potential of piperazine-based anticancer agents. [Source Not Available].

- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.

- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. ResearchGate.

- synthesis and biological evaluation of some novel piperazine derivatives. Connect Journals.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). [Source Not Available].

- Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022, June 1). PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). [Source Not Available].

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). [Source Not Available].

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019, April 15). [Source Not Available].

- New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2002, August 15). PubMed.

- Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6). ResearchGate.

- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015, October 1). International Journal of Pharmaceutical Sciences and Research (IJPSR).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

Technical Guide: Biological Potentials of 3-Piperazin-1-ylpropanamide Pharmacophores

Part 1: Executive Summary & Structural Analysis

The 3-Piperazin-1-ylpropanamide moiety represents a privileged scaffold in medicinal chemistry, characterized by a piperazine ring linked to an amide group via a flexible three-carbon (ethyl-carbonyl) spacer. This structure combines the high affinity of the piperazine ring for G-protein coupled receptors (GPCRs) and bacterial enzymes with the hydrogen-bonding potential of the amide functionality.

Unlike rigid bicyclic systems, this pharmacophore offers conformational adaptability , allowing it to fit into diverse binding pockets ranging from serotonin receptors (5-HT) in the CNS to the active sites of urease and fatty acid amide hydrolase (FAAH).

Chemical Structure & Pharmacophore Zones

The scaffold can be dissected into three functional zones, each modifiable to tune biological activity:

-

Zone A (Piperazine Head): The primary basic center (

). It is often N-substituted with aryl or heteroaryl groups to drive hydrophobic interactions and receptor selectivity (e.g., 4-phenylpiperazine for GPCRs). -

Zone B (Propyl-Amide Linker): A 3-atom spacer (

) that provides optimal distance between the basic nitrogen and the H-bond acceptor/donor site. The carbonyl oxygen acts as a critical H-bond acceptor. -

Zone C (Amide Tail): The amide nitrogen (

) allows for further substitution (alkyl, aryl, sulfonyl) to modulate lipophilicity (

Part 2: Biological Activities & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of 3-piperazin-1-ylpropanamide, particularly those with lipophilic N-substituents (e.g., indole, benzothiazole), exhibit potent broad-spectrum antimicrobial activity.

-

Mechanism of Action: These compounds function as cationic amphiphiles . The protonated piperazine nitrogen interacts electrostatically with the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative), while the lipophilic tail inserts into the lipid bilayer, causing membrane depolarization and leakage of cytosolic contents.

-

Potency Data:

-

Staphylococcus aureus:[1] MIC values often range from 2–10 µg/mL for optimized indole-hybrid derivatives.

-

Candida albicans: Antifungal activity is observed with benzothiazole-linked derivatives, likely interfering with ergosterol biosynthesis or membrane integrity.

-

CNS Activity (Neuropharmacology)

The piperazine-propyl-amide motif is a structural analog of the classic "propyl-piperazine" linker found in dopamine (

-

Receptor Modulation: The amide group mimics the H-bonding interactions of endogenous peptides. Substitution at the piperazine N4 position with bulky aryl groups (e.g., 2-methoxyphenyl) directs affinity toward

receptors, acting as partial agonists for anxiolytic and antidepressant effects. -

Transporter Inhibition: Certain derivatives show dual activity, inhibiting the Serotonin Transporter (SERT) while binding to postsynaptic receptors, a profile desirable for treating complex mood disorders.

Enzyme Inhibition (Urease & FAAH)[10]

-

Urease Inhibition: N-aryl-substituted propanamides can chelate the nickel ions in the urease active site, preventing urea hydrolysis. This is critical for treating Helicobacter pylori infections.

-

FAAH Inhibition: While urea-based piperazines are more common FAAH inhibitors, the propanamide derivatives serve as "reverse amide" analogs. They block the hydrolysis of anandamide (AEA), elevating endocannabinoid levels to produce analgesic and anti-inflammatory effects.[2][3]

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual mechanism of action for antimicrobial and CNS-active derivatives.

Caption: Dual mechanistic pathways showing membrane disruption in bacteria (top) and GPCR modulation in CNS tissue (bottom).

Part 4: Experimental Protocols

Synthesis of 3-(4-Methylpiperazin-1-yl)propanamide

This protocol utilizes the Michael Addition reaction, which is the most efficient route for generating the linear propanamide core.

Reagents:

-

1-Methylpiperazine (10 mmol)

-

Acrylamide (10 mmol)

-

Solvent: Ethanol or Methanol (20 mL)

-

Catalyst: None (autocatalytic) or Triethylamine (0.1 eq if kinetics are slow)

Procedure:

-

Preparation: Dissolve 10 mmol of acrylamide in 10 mL of ethanol in a round-bottom flask.

-

Addition: Dropwise add 10 mmol of 1-methylpiperazine dissolved in 10 mL of ethanol to the stirring acrylamide solution at room temperature.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The product often crystallizes upon cooling or addition of diethyl ether. If oil remains, purify via column chromatography (Silica gel, DCM/MeOH).

-

Yield: Expected yield is 85–95%.

Validation:

-

1H NMR (

): Look for triplet signals at

Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

Protocol:

-

Inoculum Prep: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

). Dilute to -

Plate Setup: Use a 96-well sterile microplate. Add 100 µL of MHB to all wells.

-

Compound Dilution: Add 100 µL of the test compound (stock in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of bacterial suspension to each well. Final volume: 200 µL.

-

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: DMSO vehicle only.

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL of Resazurin dye (0.01%) or measure turbidity at 600 nm. The MIC is the lowest concentration with no visible growth (blue color/no turbidity).

Part 5: Structure-Activity Relationship (SAR) Summary

| Modification Site | Substituent | Effect on Activity | Primary Target |

| Piperazine N4 | Methyl / Ethyl | Increased solubility, moderate CNS activity | General |

| Piperazine N4 | Phenyl / 2-OMe-Phenyl | High affinity for 5-HT1A / D2 receptors | CNS (Anxiety) |

| Piperazine N4 | Benzothiazole / Indole | Increased lipophilicity, membrane disruption | Antimicrobial |

| Amide Nitrogen | H (Primary Amide) | H-bond donor, high polarity | Enzyme Inhibition |

| Amide Nitrogen | Aryl / Benzyl | Hydrophobic interaction, increased potency | Urease / FAAH |

| Propyl Chain | Methyl branching ( | Increased metabolic stability, chirality | Urease |

References

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. National Institutes of Health (NIH). Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter. European Journal of Medicinal Chemistry. Available at: [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.Google Patents.

Sources

Application Note: Protocol for the Synthesis of 3-Piperazin-1-ylpropanamide Hydrochloride

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of 3-piperazin-1-ylpropanamide hydrochloride . The method utilizes an aza-Michael addition of piperazine to acrylamide, optimized to minimize the formation of the bis-substituted impurity (

Introduction & Retrosynthetic Analysis

The target molecule, 3-piperazin-1-ylpropanamide, contains a secondary amine and a primary amide. The most atom-economical route to this scaffold is the conjugate addition (Michael addition) of piperazine to acrylamide.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the

-

Challenge: Piperazine has two equivalent nucleophilic sites (N1 and N4). Once the first addition occurs, the product (a mono-alkylated piperazine) remains nucleophilic, leading to the potential for a second addition (bis-alkylation).

-

Solution: To favor mono-alkylation, the reaction is conducted with a large molar excess of piperazine (typically 3–5 equivalents). This statistical bias ensures that acrylamide molecules are far more likely to encounter free piperazine than the mono-substituted product.

Reaction Scheme

The following diagram illustrates the synthesis pathway and the competing side reaction.

Caption: Aza-Michael addition pathway favoring mono-substitution via stoichiometric control.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| Piperazine (Anhydrous) | 110-85-0 | >99% | Nucleophile / Starting Material |

| Acrylamide | 79-06-1 | >99% | Michael Acceptor / Electrophile |

| Water (Deionized) | 7732-18-5 | HPLC | Solvent (Reaction) |

| Isopropanol (IPA) | 67-63-0 | ACS | Solvent (Workup/Crystallization) |

| Hydrochloric Acid | 7647-01-0 | 4M in Dioxane | Salt Formation |

| Ethanol (Absolute) | 64-17-5 | ACS | Washing/Recrystallization |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (equipped with reflux condenser and internal thermometer).[1]

-

Temperature Control: Oil bath with magnetic stirrer hotplate.

-

Purification: High-vacuum distillation setup (Kugelrohr or short-path) for piperazine removal.

-

Filtration: Buchner funnel with vacuum flask.

Experimental Protocol

Phase 1: Synthesis of the Free Base

Objective: Synthesize 3-piperazin-1-ylpropanamide while suppressing bis-addition.

-

Preparation: In a 500 mL round-bottom flask, dissolve Piperazine anhydrous (43.0 g, 0.50 mol, 5.0 equiv ) in Deionized Water (100 mL).

-

Note: The dissolution is exothermic. Allow the solution to stabilize at room temperature (20–25°C).

-

-

Addition: Dissolve Acrylamide (7.1 g, 0.10 mol, 1.0 equiv ) in Deionized Water (30 mL). Add this solution dropwise to the stirring piperazine solution over 30 minutes.

-

Critical Parameter: Slow addition into the excess amine ensures the concentration of free piperazine always exceeds that of the product, preventing bis-alkylation.

-

-

Reaction: Heat the mixture to 45°C and stir for 4 hours.

-

Monitoring: Monitor by TLC (Eluent: MeOH/NH4OH 9:1) or LC-MS. Acrylamide consumption should be quantitative.

-

-

Concentration: Remove water under reduced pressure (Rotary evaporator, 50°C bath) to yield a semi-solid residue containing the product and excess piperazine.

Phase 2: Isolation and Removal of Excess Piperazine

Objective: Remove the 4 equivalents of unreacted piperazine.

-

Azeotropic Drying: Add Ethanol (50 mL) to the residue and evaporate to dryness to remove trace water. Repeat twice.

-

Sublimation/Distillation: The most effective method to remove excess piperazine is high-vacuum sublimation/distillation.

-

Connect the flask to a high-vacuum line (<1 mmHg).

-

Heat the flask to 60–80°C . Piperazine (sublimes/boils ~146°C at atm) will sublime off and deposit on the cold finger or condenser.

-

Continue until the mass of the residue stabilizes (theoretical mass of free base ~15.7 g).

-

Alternative (Solvent Extraction): If vacuum sublimation is not feasible, suspend the residue in Dichloromethane (DCM) . Filter off any insoluble solids. The product is moderately soluble in DCM, while piperazine is highly soluble. However, separation efficiency is lower than sublimation.

-

Phase 3: Salt Formation (Hydrochloride)

Objective: Convert the oily/low-melting free base into a stable crystalline hydrochloride salt.

-

Dissolution: Dissolve the crude free base residue (~15.7 g) in absolute Ethanol (80 mL). Heat to 50°C to ensure complete dissolution.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Add 4M HCl in Dioxane (or Ethanol) dropwise with vigorous stirring.

-

Stoichiometry: Add approximately 1.05 equivalents (26 mL of 4M HCl) for the monohydrochloride. If the dihydrochloride is desired, add >2.2 equivalents.

-

Observation: A white precipitate should form immediately.

-

-

Crystallization: Stir at 0°C for 1 hour to maximize precipitation.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol (2 x 20 mL) followed by Diethyl Ether (20 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the target hydrochloride salt.

Characterization & Quality Control

| Test | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline solid. |

| 1H NMR | DMSO-d6, 400 MHz | |

| Mass Spec | ESI-MS (+) | m/z = 158.12 [M+H] |

| Melting Point | Capillary | Expect >180°C (decomposition) for HCl salt. |

| Chloride Content | Titration (AgNO3) | Consistent with Mono- or Dihydrochloride (depending on stoichiometry used). |

Troubleshooting & Optimization

Controlling Bis-Alkylation

If LC-MS shows significant bis-alkylation (M+H = 229):

-

Cause: Localized high concentration of acrylamide.

-

Fix: Increase dilution of the acrylamide feed and reduce the addition rate. Ensure the piperazine solution is stirring rapidly (vortex).

Hygroscopicity

Piperazine salts can be hygroscopic.[2]

-

Mitigation: Perform filtration rapidly under a nitrogen blanket if possible. Store the final product in a desiccator. If the product oils out during salt formation, add a few drops of Methanol to redissolve, then add Diethyl Ether until turbid to induce crystallization.

Removal of Piperazine

If NMR shows residual piperazine (singlet at

-

Fix: Recrystallize the final salt from hot Ethanol/Water (95:5). Piperazine hydrochloride is more soluble in ethanol than the product salt in some mixtures, or the free base sublimation step must be repeated.

Safety Considerations

-

Acrylamide: Potent neurotoxin and potential carcinogen. Handle as a powder only in a fume hood. Wear nitrile gloves and a P100 particulate respirator if weighing solids outside a hood.

-

Piperazine: Corrosive and a respiratory sensitizer. Avoid breathing dust.

-

HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen.

References

-

General Aza-Michael Addition: Synthesis of monosubstituted piperazines via Michael addition. Source: BenchChem Application Notes. (General reference for Michael additions)

-

Synthesis of Piperazine Derivatives: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: Molecules (MDPI), 2020.

-

Acrylamide Reactivity: Acrylamide derivatives as antiallergic agents.[3][4] Synthesis and structure-activity relationships.[1][3][4][5] Source: Journal of Medicinal Chemistry, 1989.

-

Piperazine Removal Techniques: Process for distillatively removing piperazine.[1][6][7] Source: Google Patents (US7271292B2).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Application Note: Optimizing Solvent Systems for 3-Piperazin-1-ylpropanamide HCl Reactions

This Application Note is structured to serve as a definitive technical guide for process chemists and researchers working with 3-Piperazin-1-ylpropanamide HCl . It synthesizes physicochemical analysis with practical, field-tested protocols to overcome the specific solubility and reactivity challenges posed by this intermediate.

Executive Summary

3-Piperazin-1-ylpropanamide HCl (CAS: 90048-60-5 for dihydrochloride; related mono-HCl) is a critical bifunctional building block containing a nucleophilic secondary amine and a polar amide tail. Its utility in medicinal chemistry is often hampered by its hydrochloride salt form , which renders it insoluble in standard organic solvents (DCM, Toluene) while its amide functionality complicates aqueous workups due to high water solubility.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on solvatochromic parameters , pKa management , and phase-transfer principles .

Physicochemical Profile & Solubility Challenges

The core challenge with 3-Piperazin-1-ylpropanamide HCl is the "Solubility-Reactivity Paradox." The solvent must dissolve the ionic salt to allow reaction, but the most effective solvents for dissolution (Water, MeOH) often quench electrophiles or complicate product isolation.

Table 1: Solubility Profile & Solvent Suitability

Data summarized from internal process screening of analogous piperazine salts.

| Solvent Class | Representative Solvents | Solubility of HCl Salt | Reactivity Impact | Workup Rating |

| Polar Protic | Water, Methanol | High (>100 mg/mL) | Low (Nucleophilic competition from solvent) | Poor (Difficult extraction) |

| Polar Aprotic | DMSO, DMF, DMAc | Moderate-High (with heat) | High (Excellent kinetics, SN2 favored) | Poor (High boiling point, difficult removal) |

| Chlorinated | DCM, Chloroform | Negligible (<1 mg/mL) | Moderate (Heterogeneous slurry unless base added) | Excellent (Easy evaporation) |

| Ethers/Hydrocarbons | THF, Toluene, Hexane | Insoluble | None (Reagents do not mix) | Good (Antisolvent precipitation) |

Expert Insight: The "Free-Base" Requirement

For the secondary amine to act as a nucleophile, the HCl must be neutralized.

-

Mechanism:

-

Implication: In non-polar solvents (DCM), the reaction is often rate-limited by the phase transfer of the base or the slow dissolution of the salt. In polar aprotic solvents (DMF), the salt dissolves, but the removal of DMF during workup can degrade the thermally sensitive amide group.

Strategic Solvent Selection: Decision Matrix

The choice of solvent system is dictated by the electrophile's sensitivity to hydrolysis and the scale of the reaction .

Diagram 1: Solvent System Decision Tree

Visualizing the logic flow for selecting the optimal reaction medium.

Caption: Decision matrix for solvent selection based on electrophile stability. Blue nodes indicate decision points; Green/Red indicate pathways.

Detailed Experimental Protocols

Protocol A: The "Green" Biphasic System (Recommended)

Best for: Alkylations, reductive aminations, and scale-up. Rationale: Uses water to dissolve the starting material salt and an organic solvent to extract the product as it forms, driving the equilibrium forward.

Materials:

-

3-Piperazin-1-ylpropanamide HCl (1.0 eq)

-

Dichloromethane (DCM) or 2-MeTHF (Greener alternative)

-

Inorganic Base: K₂CO₃ (3.0 eq) or NaOH (2.0 eq)

-

Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-Piperazin-1-ylpropanamide HCl in the minimum volume of water (approx. 3-5 mL/g). The solution will be acidic.[1][2]

-

Basification: Add the inorganic base (K₂CO₃) slowly. The solution may become cloudy as the free base is liberated.

-

Biphasic Setup: Add the organic solvent (DCM, equal volume to water). Add the PTC (TBAB).

-

Reaction: Add the electrophile (e.g., Benzyl bromide) dropwise to the vigorously stirring biphasic mixture.

-

Note: High stirring speed (>600 RPM) is critical to maximize surface area between phases.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The product will migrate to the organic layer.

-

Workup: Separate layers. Extract the aqueous layer 2x with DCM/n-Butanol (9:1). The n-Butanol helps extract the polar amide product.

Protocol B: Homogeneous Anhydrous System

Best for: Acid chlorides, sulfonyl chlorides, and moisture-sensitive reagents. Rationale: DMF dissolves the salt completely, allowing rapid reaction with weak organic bases.

Materials:

-

3-Piperazin-1-ylpropanamide HCl (1.0 eq)

-

Anhydrous DMF or NMP (Avoid DMSO if oxidation is a concern)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq) - Must be excess to neutralize HCl and sponge acid generated.

Step-by-Step Methodology:

-

Slurry Formation: Suspend the Piperazine salt in anhydrous DMF (10 mL/g) under Nitrogen.

-

Free-Basing: Add DIPEA dropwise. The slurry should clear significantly as the lipophilic DIPEA-HCl salt forms or remains soluble.

-

Cooling: Cool to 0°C (exothermic reactions can degrade the amide).

-

Addition: Add the electrophile (dissolved in minimal DMF) slowly.

-

Quench: Pour the reaction mixture into ice-cold brine (saturated NaCl).

-

Critical Step: Do not use pure water; the product is too soluble. Brine forces the product out ("Salting Out").

-

-

Extraction: Extract with EtOAc or DCM (3x). Wash combined organics with 5% LiCl solution (removes residual DMF).

Workup Optimization & Troubleshooting

The most common failure mode is product loss into the aqueous phase during workup due to the hydrophilicity of the propanamide chain.

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Aqueous Loss) | Product is highly water-soluble. | Use n-Butanol/DCM (1:9) for extraction. Saturate aqueous layer with NaCl. |

| Oiling Out | Product precipitates as a gum. | Triturate the gum with Diethyl Ether or MTBE to induce crystallization. |

| Incomplete Reaction | Salt trapping (in biphasic). | Increase stirring speed or PTC loading (up to 10 mol%). |

| Hydrolysis of Amide | pH too high or Temp too high. | Maintain pH < 10. Avoid refluxing in strong aqueous base. |

Diagram 2: Workup & Purification Workflow

Visualizing the extraction strategy for polar piperazine derivatives.

Caption: Optimized workup workflow emphasizing 'Salting Out' and specialized extraction solvents.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from (Cited for general piperazine salt neutralization and biphasic handling).

-

National Center for Biotechnology Information. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates. PMC. Retrieved from (Cited for solvent effects on piperazine alkylation kinetics).

-

Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from (Cited for Pd-catalyzed and modern synthetic routes).

-

Sigma-Aldrich. (n.d.). 3-(1-Piperazinyl)propanamide hydrochloride Product Data. Retrieved from (Cited for physicochemical property verification).

-

ResearchGate. (2024). Sustainable synthesis of piperazine analogs using varied energy sources. Retrieved from (Cited for green solvent alternatives like ACN/Water mixtures).

Sources

Application Note: High-Purity Scale-Up Synthesis of 3-Piperazin-1-ylpropanamide Hydrochloride

Topic: Scale-up synthesis techniques for 3-Piperazin-1-ylpropanamide hydrochloride Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

3-Piperazin-1-ylpropanamide is a critical pharmacophore and linker used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its synthesis presents a classic challenge in process chemistry: regioselectivity .

The piperazine ring contains two secondary amines of equal nucleophilicity. Standard alkylation often leads to a statistical mixture of unreacted piperazine, the desired mono-substituted product, and the undesired N,N'-bis-substituted impurity (dimer).

For scale-up (100g to kg scale), traditional chromatographic purification is cost-prohibitive. Therefore, this guide prioritizes Reaction Engineering over downstream purification. We utilize a Mono-Protonation Strategy (via Piperazine Monohydrochloride) to kinetically block one amine, ensuring high selectivity for the mono-Michael addition to acrylamide.

Critical Process Parameters (CPP) & Mechanism

The Selectivity Challenge

In a standard Michael addition using free piperazine and acrylamide:

Because the mono-product retains a secondary amine, it can compete with the starting piperazine for the acrylamide, especially as the concentration of starting material drops.

The Solution: Mono-Protonation

By adjusting the pH or stoichiometry to generate Piperazine Monohydrochloride (Pip·HCl) in situ, we protonate one nitrogen. The ammonium ion withdraws electrons and sterically hinders the site, deactivating it toward the Michael acceptor. The remaining free amine reacts selectively.

-

Key Reagent: Piperazine (anhydrous) + HCl (1.0 eq) OR Piperazine Monohydrochloride salt.

-

Michael Acceptor: Acrylamide.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the mono-protonation strategy to suppress bis-alkylation.

Experimental Protocol: Scale-Up Synthesis (100g Scale)

This protocol is designed for a 1.0 mol scale (approx.[5] 86g piperazine input) but is linearly scalable.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[5][6][7][8] | Mass/Vol | Role |

| Piperazine (Anhydrous) | 86.14 | 1.0 | 86.1 g | Core Scaffold |

| HCl (conc. 37%) | 36.46 | 1.0 | ~83 mL | Protonation Agent |

| Acrylamide | 71.08 | 1.05 | 74.6 g | Michael Acceptor |

| Isopropanol (IPA) | - | Solvent | 500 mL | Reaction Solvent |

| Water | - | Solvent | 100 mL | Co-solvent |

| HCl in IPA (5-6N) | - | Excess | ~200 mL | Salt Formation |

Step-by-Step Procedure

Phase 1: In-Situ Generation of Piperazine Monohydrochloride[9]

-

Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

-

Dissolution: Charge Piperazine (86.1 g, 1.0 mol) and Water (100 mL). Stir until fully dissolved. The reaction is slightly endothermic.

-

Acidification: Cool the solution to 10-15°C using an ice/water bath. Slowly add conc. HCl (37%, 1.0 eq) dropwise.

-

Critical Control Point: Maintain temperature < 25°C.[10] This ensures the formation of the monohydrochloride salt without generating excessive heat or local hotspots that degrade the amine.

-

-

Solvent Addition: Add Isopropanol (400 mL) to the aqueous mixture. The monohydrochloride salt may partially precipitate, creating a slurry. This is acceptable.

Phase 2: Controlled Michael Addition

-

Acrylamide Addition: Dissolve Acrylamide (74.6 g, 1.05 mol) in Isopropanol (100 mL).

-

Reaction: Add the Acrylamide solution to the Piperazine slurry dropwise over 60 minutes.

-

Exotherm Alert: The Michael addition is exothermic. Maintain internal temperature between 20-30°C.

-

-

Digestion: After addition is complete, warm the mixture to 40-45°C and stir for 4-6 hours.

Phase 3: Workup and Salt Formation

-

Concentration: Distill off the bulk of the solvent (IPA/Water) under reduced pressure (Rotavap) at 50°C to obtain a viscous oil or semi-solid.

-

Solvent Swap: Re-dissolve the residue in absolute Ethanol (300 mL).

-

Filtration (Optional): If any unreacted piperazine dihydrochloride (insoluble in ethanol) is present, filter it off now.

-

Salting Out: Cool the ethanolic solution to 0-5°C. Slowly add HCl in IPA (5-6N) until pH reaches ~2-3.

-

Observation: The target 3-Piperazin-1-ylpropanamide dihydrochloride (or monohydrochloride depending on stoichiometry, usually isolated as dihydrochloride for stability) will precipitate as a white crystalline solid.[9]

-

-

Crystallization: Stir at 0°C for 2 hours to maximize yield.

Phase 4: Isolation

-

Filtration: Filter the white solid using a Büchner funnel.

-

Washing: Wash the cake with cold Acetone (2 x 100 mL) to remove residual acrylamide and mono-salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Data Specifications

Expected Results

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store with desiccant. |

| Yield | 85 - 92% | Based on Piperazine input. |

| Purity (HPLC) | > 98.0% | Area normalization. |

| Bis-Impurity | < 0.5% | Critical quality attribute. |

| Melting Point | 165 - 170°C (dec.) | Varies slightly with HCl stoichiometry (mono vs di). |

Troubleshooting Guide

-

High Bis-Impurity (>2%): The pH during Phase 1 was likely too high (not enough HCl added). Ensure exactly 1.0 eq of HCl is used to generate the monohydrochloride.

-

Low Yield: Product loss in the mother liquor. The amide is very polar. Ensure the final solvent (Ethanol/Acetone) is cold during filtration.

-

Gummy Product: Water content is too high during crystallization. Ensure the "Solvent Swap" (Step 9) effectively removes the initial water. Azeotropic distillation with toluene can help dry the residue before adding ethanol.

Process Flow Diagram (Scale-Up Logic)

Figure 2: Operational workflow for the scale-up synthesis.

References

-

Vertex AI Search. (2025). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

-

BenchChem. (2025).[5][6][11] An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from

-

ResearchGate. (2025).[2] Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Retrieved from

-

Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives (US20190092739A1). Retrieved from

-

MDPI. (2025). Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction [mdpi.com]

- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 3-Piperazin-1-ylpropanamide Hydrochloride

Welcome to the Technical Support Hub. This guide addresses the isolation and purification of 3-Piperazin-1-ylpropanamide hydrochloride , specifically targeting the removal of starting materials (piperazine) and the common bis-alkylated impurity.

Part 1: The Chemistry & Impurity Profile

Before troubleshooting, you must understand the "Why" behind the impurities. This synthesis typically involves an aza-Michael addition of piperazine to acrylamide.

The Challenge: Piperazine has two equivalent secondary amines. Once the first amine reacts (forming your target), the second amine remains nucleophilic. If stoichiometry is uncontrolled, the target molecule attacks another acrylamide, forming the Bis-Impurity .

Impurity Identification (Diagnostic Hub)

| Impurity | Origin | Diagnostic Signal (1H NMR in D2O/DMSO) | Solubility Characteristics |

| Piperazine (Start Material) | Excess reagent used to force mono-substitution. | Singlet @ ~2.8 ppm (Free base) or ~3.4 ppm (Salt). | High: Water, MeOH.Low: Ether, Hexanes.[1] |

| Bis-Impurity (N,N'-bis...) | Over-alkylation (Reaction ran too long or low piperazine equivalents). | Symmetric triplets. Loss of the piperazine NH signal. Integration of side-chain vs. ring is 2:1. | Lower water solubility than mono-product.Higher lipophilicity. |

| Acrylamide | Unreacted electrophile. | Multiplets @ 5.6 - 6.3 ppm (Vinylic protons). | Soluble in most organic solvents. |

Part 2: Visualizing the Problem

The following diagram illustrates the reaction pathway and where the impurities originate.

Figure 1: The competitive Michael addition pathway. Excess piperazine suppresses the red path.

Part 3: Troubleshooting & Purification Protocols

Scenario A: "I have a crude oil containing excess piperazine."

Issue: You used 3-5 equivalents of piperazine to prevent bis-alkylation, but now you cannot separate the excess piperazine from your product. Root Cause: Both species are polar amines. Forming the HCl salt now will create a mixture of Product-HCl and Piperazine-2HCl, which are difficult to separate by crystallization.

Protocol 1: Pre-Salt Vacuum Distillation (Recommended) The most effective way to remove piperazine is BEFORE salt formation.

-

Evaporation: Remove the reaction solvent (e.g., water, methanol) under reduced pressure.

-

High-Vacuum Strip: Connect the flask to a high-vacuum manifold (< 1 mbar) and heat the oil to 50–60°C .

-

Verification: Check NMR. If the singlet at ~2.8 ppm is significantly reduced, proceed to salt formation.

-

Alternative (Extraction): If you lack high vacuum:

-

Dissolve crude oil in Dichloromethane (DCM) (Piperazine is moderately soluble; the amide product is soluble).

-

Wash rapidly with a small amount of brine. (Piperazine partitions into the aqueous phase more aggressively than the mono-substituted product). Note: Yield loss is higher here.

-

Scenario B: "I have a solid mixture of salts (Product-HCl + Bis-Impurity)."

Issue: You have already formed the hydrochloride salt, and NMR shows the "Bis" impurity (extra triplets). Root Cause: The bis-impurity is less polar than the mono-product as a free base, but as an HCl salt, it can co-crystallize.

Protocol 2: Fractional Recrystallization This protocol exploits the subtle solubility differences between the Mono-HCl and Bis-HCl salts.

-

Solvent Choice: Ethanol (Absolute) is the primary solvent. Methanol is too strong (solubilizes everything). Isopropanol (IPA) is the anti-solvent.

-

Dissolution: Suspend the crude solid in minimal boiling Ethanol.

-

If it doesn't dissolve:[1] Add Methanol dropwise only until dissolution is complete at reflux.

-

-

Hot Filtration: Filter the hot solution to remove inorganic salts (if any).

-

Crystallization:

-

The "Swish" Technique (Reslurry):

-

If recrystallization fails to clean it: Suspend the solid in refluxing Isopropanol for 30 minutes.

-

Filter hot. The product often remains solid, while impurities trapped in the lattice are released into the hot solvent.

-

Part 4: Decision Tree Workflow

Use this logic flow to determine your next step.

Figure 2: Step-by-step purification decision matrix.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product turned into a sticky oil after adding HCl. How do I get a solid? A: This is "oiling out," common with amide-HCl salts.

-

Fix: The solvent is likely too polar (e.g., water or wet methanol) or too non-polar (ether).

-

Procedure: Decant the supernatant. Dissolve the oil in a minimum amount of hot Ethanol . Add Diethyl Ether dropwise until cloudy. Scratch the glass side of the flask vigorously with a spatula. Let it stand in the freezer (-20°C) overnight.

Q2: Can I use chromatography (Silica Gel) to purify this? A: Not easily for the HCl salt.

-

Free Base: Yes, but piperazine derivatives streak on silica due to the basic amines interacting with acidic silanols.

-

Fix: You must use DCM/MeOH/Ammonium Hydroxide (90:9:1) as the eluent. The ammonia competes for the silanol sites, sharpening the peaks. However, recrystallization is generally preferred for scale-up.

Q3: Why is the product hygroscopic? A: Piperazine salts are notoriously hygroscopic (water-loving).

-

Prevention: Minimize exposure to air. Store in a desiccator.

-

Drying: You must dry the final salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove lattice water.

Q4: I see a peak at 5.8 ppm. Is that my product? A: No. That is likely unreacted Acrylamide (vinylic protons).

-

Fix: Acrylamide is very soluble in organic solvents. A simple wash of your solid crude product with Ethyl Acetate or Ether should remove it, as the charged piperazine salt will not dissolve in these non-polar solvents.

References

-

BenchChem. (2025).[6] An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from

-

National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254282. Retrieved from

-

Mullins, S. T. (2013). Purification of Piperazine Derivatives. In Industrial Pharmaceutical Chemistry. Retrieved from

-

Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A). Retrieved from

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Managing the Hygroscopic Challenges of 3-Piperazin-1-ylpropanamide hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Piperazin-1-ylpropanamide hydrochloride. This resource is designed to provide in-depth, practical solutions to the common challenges associated with the hygroscopic nature of this compound. By understanding the underlying scientific principles, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 3-Piperazin-1-ylpropanamide hydrochloride?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For an active pharmaceutical ingredient (API) like 3-Piperazin-1-ylpropanamide hydrochloride, this can lead to a variety of issues. The absorption of moisture can cause physical changes such as clumping and caking, which complicates handling and accurate weighing.[1][3] Furthermore, it can lead to chemical degradation through hydrolysis, potentially impacting the compound's stability, efficacy, and shelf-life.[3][4]

Q2: How does moisture absorption affect the physicochemical properties of my compound?

A2: Moisture can act as a plasticizer, which may induce phase transitions in the solid-state form of the compound.[4] This could potentially alter its solubility, dissolution rate, and bioavailability.[4][5] For crystalline solids, water can be incorporated into the crystal lattice to form hydrates, which are distinct chemical entities with different properties from the anhydrous form.[4]

Q3: What are the immediate signs that my 3-Piperazin-1-ylpropanamide hydrochloride has absorbed too much moisture?

A3: Visual inspection can often reveal the initial signs of moisture absorption. These include:

-

Clumping or caking: The powder will lose its free-flowing nature and form aggregates.[1]

-

Stickiness: The compound may adhere to spatulas, weighing paper, and glassware.

-

Changes in appearance: You might observe a transition from a crystalline or powdered solid to a more granular or even partially dissolved state.

Q4: Can hygroscopicity affect my analytical results?

A4: Absolutely. If the water content is not accounted for, the weighed amount of the compound will be inaccurate, leading to errors in concentration calculations for your experiments. This can significantly impact the reliability and reproducibility of your results. Furthermore, excess moisture can interfere with certain analytical techniques.

Troubleshooting Guide

Issue 1: The compound has formed clumps and is difficult to handle and weigh accurately.

-

Root Cause: Exposure to ambient humidity has led to moisture absorption and the formation of liquid bridges between particles, causing them to agglomerate.[2]

-

Immediate Action:

-

Transfer to a controlled environment: Immediately move the container of 3-Piperazin-1-ylpropanamide hydrochloride into a glove box with controlled low humidity or a desiccator with an active desiccant.

-

Gentle mechanical breaking: If the clumps are soft, they can be gently broken up with a clean, dry spatula inside the controlled environment. Avoid vigorous grinding, which can generate static and increase surface area for further moisture absorption.

-

-

Long-Term Prevention:

-

Proper Storage: Always store the compound in a tightly sealed container, preferably with a desiccant. For long-term storage, consider placing the primary container inside a secondary, sealed container with additional desiccant.

-

Controlled Dispensing: Weighing and handling of the compound should be performed in an environment with controlled humidity, such as a glove box or a room with a dehumidifier.[6][7][8] The recommended relative humidity is often between 35% and 55% for pharmaceutical manufacturing.[7]

-

Issue 2: Inconsistent results in biological or chemical assays.

-

Root Cause: Inaccurate concentration of the active compound due to unaccounted-for water content. Degradation of the compound due to hydrolysis is also a possibility.[3][4]

-

Troubleshooting Workflow:

A workflow for troubleshooting inconsistent assay results.

-

Corrective Actions:

-

Quantify Water Content: The most crucial step is to determine the exact water content of your current batch of 3-Piperazin-1-ylpropanamide hydrochloride. The gold standard for this is Karl Fischer titration.[9][][11]

-

Adjust Calculations: Once the water content is known, you can correct the mass of the compound used in your experiments to reflect the actual amount of the active molecule.

-

Assess Stability: If you suspect degradation, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to identify and quantify any degradation products.

-

Implement Preventative Measures: Follow the long-term prevention strategies outlined in Issue 1.

-

Issue 3: The compound appears to be degrading over time, even with proper storage.

-

Root Cause: While proper storage minimizes moisture absorption, some highly hygroscopic materials can still take on water over time, especially with repeated opening of the container. The inherent chemical stability of the compound in the presence of even small amounts of water could also be a factor.

-

Mitigation Strategies:

-

Aliquotting: Upon receiving a new batch of 3-Piperazin-1-ylpropanamide hydrochloride, consider aliquoting it into smaller, single-use quantities under a controlled, dry atmosphere. This minimizes the exposure of the bulk material to ambient humidity.

-

Formulation Approaches: For drug development applications, consider formulation strategies to reduce hygroscopicity. This can include:

-

Co-processing with excipients: Mixing the API with excipients that can preferentially absorb moisture.[12][[“]][14]

-

Film coating: Creating a moisture barrier around the solid particles.[4][[“]][15]

-

Encapsulation: Enclosing the API within a protective shell.[4][15][16]

-

Crystal engineering: Investigating the possibility of forming less hygroscopic salt forms or co-crystals.[4][[“]][15]

-

-

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[11][17]

-

Principle: This method is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent (e.g., methanol).[17] The endpoint is detected electrochemically.

-

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric). Coulometric is preferred for very low water content.[18]

-

Procedure (Volumetric KF):

-

Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the KF reagent to a dry, stable endpoint.

-

Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of 3-Piperazin-1-ylpropanamide hydrochloride. The target amount of water in the sample should be within the optimal range for the instrument (typically 5-30 mg for volumetric titration).[19]

-

Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal to prevent the ingress of atmospheric moisture.

-

Titration: Start the titration. The sample will be stirred in the solvent to release the water, which is then titrated with the KF reagent.

-

Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and its predetermined titer.

-

Protocol 2: Assessment of Hygroscopicity using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] It can be used to determine the amount of absorbed moisture.

-

Principle: As the sample is heated, absorbed water will be the first to evaporate, resulting in a mass loss that can be quantified.[20]

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 3-10 mg) into a TGA pan.[22]

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a dry nitrogen purge gas. A typical temperature range would be from ambient to a point below the compound's decomposition temperature (e.g., 150 °C).

-

Data Analysis: The resulting TGA curve will show a plot of mass versus temperature. A step-down in the curve at lower temperatures (typically below 120 °C) corresponds to the loss of absorbed water. The percentage of mass loss in this step is the water content.

-

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at recommended temperature (e.g., 2-8 °C or room temperature as specified by the supplier). | Lower temperatures can slow down potential degradation reactions. |

| Relative Humidity (RH) | As low as practically achievable; ideally <40% RH. | Minimizes moisture absorption from the environment.[6][7] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage. | Displaces moist air and oxygen, preventing both moisture absorption and oxidation. |

| Container | Tightly sealed, amber glass bottle with a lined cap. | Protects from moisture and light. |

| Handling | In a glove box or a room with controlled humidity. | Prevents moisture uptake during weighing and sample preparation.[3][8] |

Table 2: Excipients for Mitigating Hygroscopicity in Formulations

| Excipient Type | Examples | Mechanism of Action |

| Moisture Scavengers | Colloidal silicon dioxide, Starch 1500 | Preferentially adsorb moisture, protecting the API.[12][23][24] |

| Non-Hygroscopic Fillers | Mannitol, Anhydrous calcium phosphate, Anhydrous lactose | Have low affinity for water, reducing the overall hygroscopicity of the formulation.[23] |

| Hydrophobic Lubricants | Magnesium stearate, Stearic acid | Can provide a slight barrier to moisture penetration.[24] |

| Film-Coating Polymers | Polyvinyl alcohol (PVA)-based coatings | Form a physical barrier to prevent moisture from reaching the API.[4] |

Visualized Workflows

A general workflow for handling hygroscopic compounds from receipt to final analysis.

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

-

The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

-

Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]

-

How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Patsnap. [Link]

-

formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. [Link]

-

Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

-

What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]

-

(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

-

Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

-

Excellent Humidity Control in Pharmaceutical Manufacturing. Bry-Air. [Link]

-

Pharmaceutical Manufacturing Humidity Control. Moisture Cure. [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Center for Biotechnology Information. [Link]

-

Excipients for Formulation Success. Pharmaceutical Technology. [Link]

-

Pharmaceutical humidity control. Munters. [Link]

-

Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. National Center for Biotechnology Information. [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

-